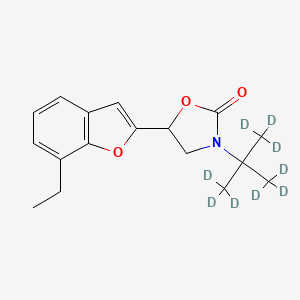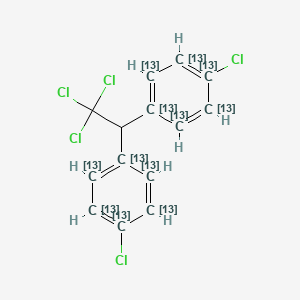
4,4'-DDT (ring-13C12)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-DDT (ring-13C12) is an isotope labelled version of 4,4’-Dichlorodiphenyltrichloroethane, a synthetic organochlorine insecticide . It functions by opening sodium ion channels in the insects’ neurons, causing them to fire spontaneously which in turn leads to death . Although it is banned for agricultural use in North America, it is still commonly used in some countries, particularly as a means of malaria control .
Molecular Structure Analysis
The molecular formula of 4,4’-DDT (ring-13C12) is C14H9Cl5 . The exact mass is 365.951997 g/mol and the monoisotopic mass is 363.954947 g/mol . The structure of the molecule includes two benzene rings (each labelled with carbon-13), with one chlorine atom attached to each ring, and a trichloroethyl group bridging the two rings .
Physical and Chemical Properties Analysis
The molecular weight of 4,4’-DDT (ring-13C12) is 366.4 g/mol . It has a XLogP3 value of 6.9, indicating that it is highly hydrophobic . It has no hydrogen bond donors or acceptors, and has two rotatable bonds . The topological polar surface area is 0 Ų .
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Extraction Method : A study by Gfrerer and Lankmayr (2005) explored a microwave-assisted extraction method for extracting persistent organochlorine pesticides like DDT from sediments. They emphasized accurate determination of DDT, investigating the degradation rates of 13C12-p,p′-DDT during gas chromatography (GC) injection and optimization experiments (Gfrerer & Lankmayr, 2005).
Electrochemical Impedance Sensor : Miao et al. (2020) designed an electrochemical impedance sensor based on magnetic Fe3O4 and polydopamine molecularly imprinted polymer magnetic nanoparticles for the selective separation and sensitive determination of DDT. This sensor showed excellent sensitivity and selectivity in detecting pesticide residues and harmful chemicals in food samples (Miao et al., 2020).
Aerobic Degradation of DDT : A study by Nadeau et al. (1994) demonstrated the biotransformation of DDT by Alcaligenes eutrophus A5, which involved oxidation by a dioxygenase and subsequent ring fission, yielding 4-chlorobenzoic acid as a major stable intermediate (Nadeau et al., 1994).
Adipogenesis Promotion : Research by Kim et al. (2016) indicated that DDT and its metabolite DDE promote adipogenesis in 3T3-L1 adipocyte cell culture. This finding suggests implications for understanding the effects of DDT and DDE on obesity and metabolic diseases (Kim et al., 2016).
Health Risks and Benefits : Rogan and Chen (2005) discussed the health risks and benefits of DDT, particularly in the context of its use in malaria control and the associated adverse effects on human health (Rogan & Chen, 2005).
Environmental Persistence : Buser (1995) explored the link between environmental tris(4-chlorophenyl)methane and DDT, finding evidence of a connection between these compounds in environmental biological samples (Buser, 1995).
Inhibition of Myogenesis : Another study by Kim et al. (2017) showed that DDT and DDE inhibit myogenesis in C2C12 myoblasts, potentially impacting the development of obesity and type 2 diabetes (Kim et al., 2017).
Wirkmechanismus
Target of Action
Ddt, in general, is known to target the nervous system of insects, causing hyperexcitation of their nerves and muscles .
Mode of Action
Ddt typically works by opening sodium channels in the neurons of insects, leading to nerve impulse transmission disruption and eventual death .
Biochemical Pathways
Ddt is known to interfere with the normal functioning of the nervous system in insects .
Pharmacokinetics
Ddt is known to be lipophilic and can accumulate in fatty tissues .
Result of Action
Ddt is known to cause hyperexcitation in the nervous system of insects, leading to their death .
Action Environment
Ddt is known to be very stable in the environment and can persist for many years .
Safety and Hazards
Biochemische Analyse
Cellular Effects
Ddt has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that DDT can exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
1-chloro-4-[2,2,2-trichloro-1-(4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethyl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl5/c15-11-5-1-9(2-6-11)13(14(17,18)19)10-3-7-12(16)8-4-10/h1-8,13H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGGHNCTFXOJCH-WCGVKTIYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C([13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)Cl)C(Cl)(Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601015925 |
Source


|
| Record name | 4,4'-DDT (ring-13C12) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601015925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104215-84-1 |
Source


|
| Record name | 4,4'-DDT (ring-13C12) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601015925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

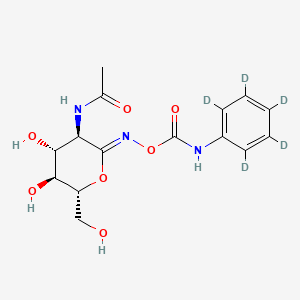
![rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5](/img/structure/B564804.png)
![(E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine (Mixture of Diastereomers)](/img/structure/B564806.png)

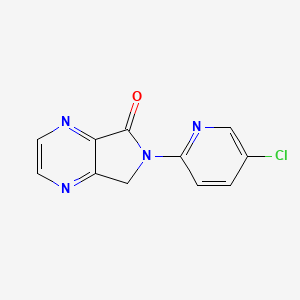


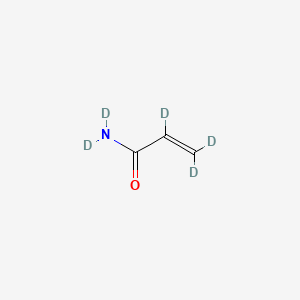
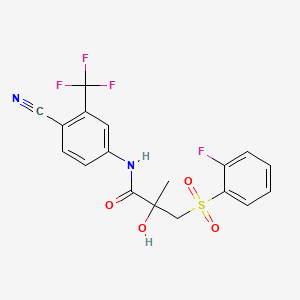
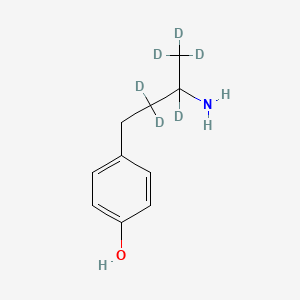
![3-(tert-Butyl-d9)-5-[7-(bromoethyl)-2-benzofuranyl]-2-oxazolidinone(Mixture of Diastereomers)](/img/structure/B564822.png)
